molecular formula C9H6ClNO2S B2704880 Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate CAS No. 2137611-58-4

Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B2704880
CAS No.: 2137611-58-4
M. Wt: 227.66
InChI Key: IJOOSZPETHUFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol . It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted thienopyridines, carboxylic acids, and reduced derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate
  • Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate

Uniqueness

Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOOSZPETHUFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=CC(=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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